

UNC2025 at a Glance: Mechanism and Key Properties

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Compound Focus: UNC2025

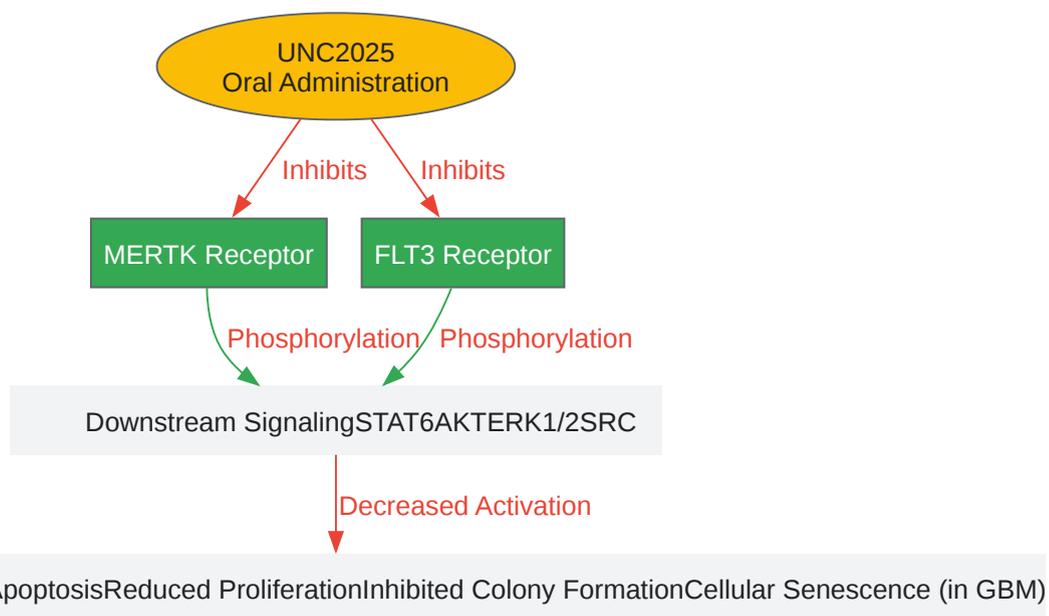
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Property	Description
Primary Targets	MER tyrosine kinase (MER TK) and Fms-like tyrosine kinase 3 (FLT3) [1] [2] [3]
Mechanism of Action	Potent, ATP-competitive small-molecule inhibitor that blocks kinase phosphorylation and downstream pro-survival signaling [1] [2].
Oral Bioavailability	Yes, in mice (100%) [1].
Primary Research Context	Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM), and antiplatelet therapy [1] [4] [5].

The following diagram illustrates the primary mechanism of action of **UNC2025** and the key signaling pathways it inhibits.



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Quantitative Biochemical and Cellular Profiling

Target Kinase	IC ₅₀ (Cell-Free Assay)	Notes
MER	0.16 nM (K _i) [1], 0.46 nM [3], 0.74 nM [6]	Primary target. IC ₅₀ of 2.7 nM in 697 B-ALL cellular assay [1].
FLT3	0.35 nM [3], 0.69 nM [2], 0.8 nM [6]	Important target in AML (including FLT3-ITD mutations) [2].
Axl	1.65 nM [3], 13.3 nM (K _i) [1]	~20-fold selectivity for MER over Axl [6].
Tyro3	5.83 nM [3], 37 nM [2]	Part of the TAM receptor family [2].

Target Kinase	IC ₅₀ (Cell-Free Assay)	Notes
TrkA	1.67 nM [3]	-
Other Kinases	TrkC, QIK, SLK, NuaK1, Kit (IC ₅₀ < 10 nM) [3]	Profiled against >300 kinases; demonstrates pharmacologically useful selectivity [2] [3].

Summary of Key Preclinical Validation Experiments

Experimental Model	Key Findings & Quantitative Results	Experimental Protocol Summary
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| **Acute Leukemia (In Vitro)** | • **Potently inhibited** MERTK phosphorylation (IC₅₀ ~2.7 nM in 697 B-ALL cells) [1]. • **Induced apoptosis:** Increased YO-PRO-1+/PI+ cells [1]. • **Reduced viability & colony formation** in MERTK+ ALL/AML cell lines and primary samples [1]. • **~30% sensitive samples** (78 of 261 primary patient samples), prevalent in AML, T-ALL, and M0 AML [1]. | **Cell Lines & Patient Samples:** MERTK-expressing ALL (e.g., 697) and AML (e.g., Kasumi-1) cell lines; primary mononuclear cells from apheresed leukemia patients [1]. **Treatment:** Cultured with graded concentrations of **UNC2025** or vehicle (DMSO) for 1-72 hours [1]. **Assays:** Immunoblotting for phospho-proteins; flow cytometry (Yo-Pro-1/PI staining) for apoptosis; MTT assay for viability; colony formation in methylcellulose/agar [1]. | | **Acute Leukemia (In Vivo)** | • **Inhibited MERTK in bone marrow** blasts after oral dosing [1] [2]. • **Reduced tumor burden** in xenograft models (697 cells & patient-derived AML) [1]. • **Significantly increased median survival** (consistent two-fold increase) in mouse models [1]. • **Synergy with chemotherapy:** Increased sensitivity to methotrexate, allowing dose reduction [1]. | **Models:** NSG or NSGS mice injected with 697-luciferase, NOMO-1 cells, or primary AML patient cells via tail vein [1]. **Treatment:** **UNC2025** or saline administered once daily by oral gavage (e.g., 3 mg/kg). Methotrexate administered intraperitoneally for combo studies [1]. **Monitoring:** Bioluminescence imaging (tumor burden); flow cytometry (human CD45+ cells in blood/bone marrow); survival [1]. | | **Solid Tumors & Other Models** | • **Induced cellular senescence** in Glioblastoma (GBM) cell lines (A172, SF188, U251), evidenced by β -galactosidase activity and p21 protein increase [4]. • **Decreased platelet activation and thrombus formation** without increasing bleeding times in murine models. Effect was synergistic with ADP receptor antagonists [5]. | **GBM:** Cells treated with **UNC2025** for 5 days, then fixed and stained for β -galactosidase activity or lysed for p21

immunoblot [4]. **Platelet/Thrombosis:** Platelet aggregation assays (light transmission aggregometry); flow cytometry; microfluidic analysis; murine pulmonary embolism and arterial thrombosis models [5]. |

The experimental workflow for validating **UNC2025** in leukemia models, from in vitro screening to in vivo efficacy, can be summarized as follows:

Comparative Positioning Among Kinase Inhibitors

A key strength of **UNC2025** is its **high potency and selectivity profile** within the TAM kinase family and against FLT3. While earlier inhibitors often had activity against multiple kinases, **UNC2025** was **intentionally designed** to potently inhibit MER and FLT3 with improved selectivity [2]. Its **favorable oral bioavailability** and ability to inhibit its targets in the bone marrow microenvironment distinguish it from earlier tool compounds and make it suitable for in vivo studies and further clinical development [1] [2].

Research suggests that the dual inhibition of MER and FLT3 could be particularly advantageous in acute leukemias, as it simultaneously targets a driver mutation (FLT3) and a mediator of survival and chemoresistance (MER) [2].

Key Considerations for Researchers

- **Distinguishing Effects:** When using **UNC2025** in models without FLT3 mutations, the observed effects are likely attributable to MERTK inhibition. In FLT3-mutant models, the contribution of FLT3 inhibition becomes significant [1].
- **Formulation:** **UNC2025** has high solubility in saline, facilitating in vivo administration [1]. Standard in vitro formulations use DMSO [1] [3].
- **Beyond Oncology:** The anti-MERTK activity of **UNC2025** has demonstrated therapeutic potential in non-oncology contexts, such as reducing thrombus formation without increasing bleeding risk, suggesting a wider application [5].

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